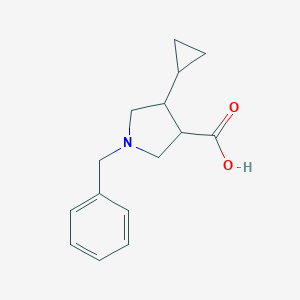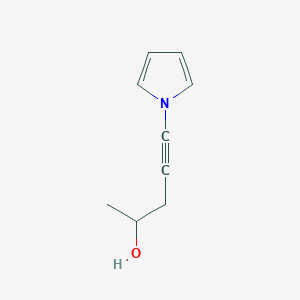
methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate often involves multicomponent reactions or substitution reactions. For instance, boric acid ester intermediates with benzene rings, similar to the target compound, can be obtained through a three-step substitution reaction. These processes are crucial for creating compounds with specific structural features for further applications in organic synthesis (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to this compound is often confirmed through spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses through X-ray diffraction and density functional theory (DFT) calculations reveal detailed insights into the molecular geometry, optimizing the understanding of these compounds' physicochemical properties (Huang et al., 2021).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including multicomponent reactions that allow for efficient preparation of complex molecules. These reactions are pivotal for the synthesis of compounds with potential pharmacological activities, showcasing the compound's versatility as a precursor in organic synthesis (Soleimani & Zainali, 2011).
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structure and conformation, are determined through X-ray diffraction and DFT studies. These analyses provide valuable information on the stability and conformation of the molecules, which is crucial for understanding their behavior in various chemical reactions and potential applications in organic synthesis (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of this compound derivatives, are significantly influenced by their molecular structure. Studies involving DFT and spectroscopic analyses help in elucidating these properties, which are essential for their application in the synthesis of heterocyclic compounds with various pharmacological activities (Soleimani & Zainali, 2011).
properties
IUPAC Name |
methyl 3-(2-formylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-5-11(8-10)14-7-3-6-12(14)9-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDIMIWDNJGXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589723 | |
| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168618-86-8 | |
| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)



![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)
![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)






